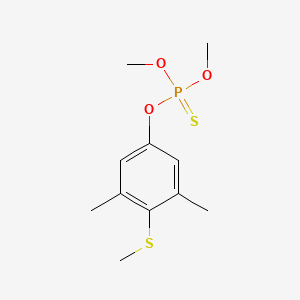
CY5 triethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CY5 triethylamine salt is a cyanine-containing fluorochrome widely used in scientific research. It is known for its strong fluorescence properties, with excitation and emission maxima at 649 nm and 670 nm, respectively . This compound is particularly useful in various fluorescence-based applications, including immunocytochemistry and immunohistochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CY5 triethylamine salt is synthesized through a series of chemical reactions involving the conjugation of cyanine dyes with triethylamine. The process typically involves the reaction of a cyanine dye with an amine-reactive group, such as an NHS ester, in the presence of triethylamine . The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
CY5 triethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the triethylamine group.
Oxidation and Reduction: The cyanine dye component can undergo redox reactions, altering its fluorescence properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-conjugated cyanine dyes .
Aplicaciones Científicas De Investigación
CY5 triethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a tracer in biomedical research.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mecanismo De Acción
The mechanism of action of CY5 triethylamine salt involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is due to the presence of the cyanine dye, which has a conjugated system of double bonds that allows for efficient energy absorption and emission . The triethylamine group enhances the solubility and stability of the compound, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
CY5 NHS Ester triethylamine salt: Similar in structure and function, used for labeling peptides and proteins.
CY5.5 triethylamine salt: Another cyanine dye with slightly different spectral properties, used in similar applications.
Uniqueness
CY5 triethylamine salt is unique due to its specific excitation and emission wavelengths, which make it highly suitable for applications requiring red fluorescence. Its high solubility and stability also set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C39H55N3O8S2 |
|---|---|
Peso molecular |
758.0 g/mol |
Nombre IUPAC |
(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C33H40N2O8S2.C6H15N/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);4-6H2,1-3H3 |
Clave InChI |
VSINJOOHCKRFTE-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |
SMILES canónico |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)

![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)

![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)


